![molecular formula C20H15NO4 B3928251 8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3928251.png)
8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one
Übersicht
Beschreibung
8-[(hydroxyimino)(phenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, also known as Xanthohumol (XN), is a naturally occurring prenylated flavonoid found in hops (Humulus lupulus L.). XN has gained significant attention in recent years due to its potential health benefits.
Wirkmechanismus
The mechanism of action of XN is not fully understood, but it is believed to work through various pathways. XN has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. It has also been found to inhibit the activity of various enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
XN has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. It has also been found to improve lipid metabolism, reduce blood pressure, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
XN has several advantages for lab experiments, including its availability and low toxicity. However, XN is relatively unstable and can degrade quickly, which can make it difficult to use in some experiments. Additionally, the purity of XN can vary depending on the method of extraction, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on XN. One area of interest is the potential use of XN as a treatment for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of interest is the development of new methods for synthesizing and purifying XN. Additionally, further research is needed to fully understand the mechanism of action of XN and its effects on various pathways in the body.
Conclusion:
In conclusion, XN is a naturally occurring prenylated flavonoid found in hops that has gained significant attention in recent years due to its potential health benefits. XN has been shown to have antioxidant, anti-inflammatory, anticancer, anti-obesity, and neuroprotective properties. It has also been found to have a positive effect on the cardiovascular system, including reducing blood pressure and improving lipid metabolism. While XN has several advantages for lab experiments, it also has limitations, including its instability and varying purity. Further research is needed to fully understand the potential health benefits of XN and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
XN has been the subject of numerous scientific studies, and its potential health benefits have been explored extensively. XN has been shown to have antioxidant, anti-inflammatory, anticancer, anti-obesity, and neuroprotective properties. It has also been found to have a positive effect on the cardiovascular system, including reducing blood pressure and improving lipid metabolism.
Eigenschaften
IUPAC Name |
8-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4,9-dimethylfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-10-16(22)25-20-14(11)8-9-15-17(20)12(2)19(24-15)18(21-23)13-6-4-3-5-7-13/h3-10,23H,1-2H3/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWJDMXUCAMBSQ-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=NO)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)/C(=N\O)/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3928173.png)
![11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928174.png)
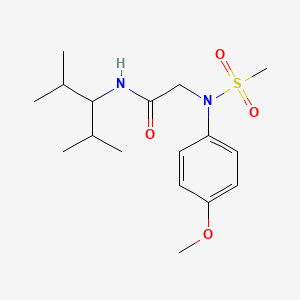
![4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)
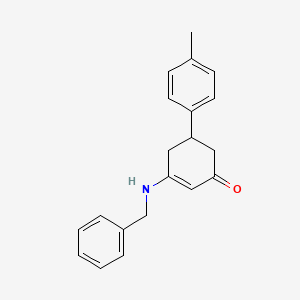
![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3928204.png)
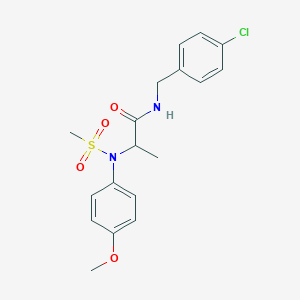
![10-butyryl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928213.png)
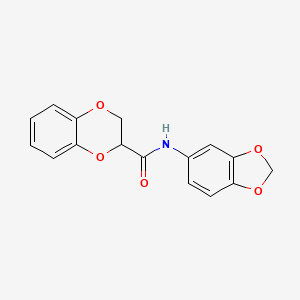
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3928252.png)
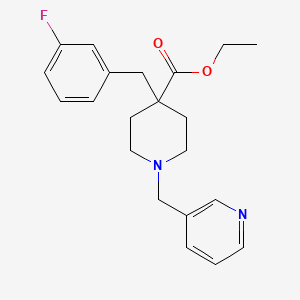
![4-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928262.png)
![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)